5,8-Dimethoxyisoquinoline-1-carbaldehyde
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Overview
Description
5,8-Dimethoxyisoquinoline-1-carbaldehyde is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of methoxy groups at the 5 and 8 positions and an aldehyde group at the 1 position of the isoquinoline ring. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxyisoquinoline-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5,8-dimethoxyisoquinoline with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 1 position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: 5,8-Dimethoxyisoquinoline-1-carboxylic acid
Reduction: 5,8-Dimethoxyisoquinoline-1-methanol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dimethoxyisoquinoline-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 5,8-Dimethoxyisoquinoline-1-carbaldehyde, lacking the methoxy and aldehyde groups.
5,8-Dimethoxyisoquinoline: Similar structure but without the aldehyde group at the 1 position.
5-Methoxyisoquinoline-1-carbaldehyde: Contains a single methoxy group at the 5 position and an aldehyde group at the 1 position.
Uniqueness
This compound is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
118361-89-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,8-dimethoxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-15-10-3-4-11(16-2)12-8(10)5-6-13-9(12)7-14/h3-7H,1-2H3 |
InChI Key |
GVOXDXIMNCSPDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=C(C2=C(C=C1)OC)C=O |
Origin of Product |
United States |
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